1-Butyl-3,3-Dimethylharnstoff

Übersicht

Beschreibung

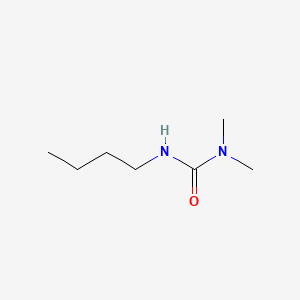

1-Butyl-3,3-dimethylurea is an organic compound with the molecular formula C₇H₁₆N₂O. It is a derivative of urea, characterized by the presence of a butyl group and two methyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Wissenschaftliche Forschungsanwendungen

1-Butyl-3,3-dimethylurea has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other urea derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Vorbereitungsmethoden

1-Butyl-3,3-dimethylurea can be synthesized through several methods. One common synthetic route involves the reaction of butylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for a few hours . Another method involves the nucleophilic addition of butylamine to potassium isocyanate in water without the use of organic co-solvents .

Analyse Chemischer Reaktionen

1-Butyl-3,3-dimethylurea undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-Butyl-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-3,3-dimethylurea can be compared with other similar compounds, such as:

1-Butyl-3-methylurea: Similar structure but with one less methyl group.

1-Butyl-1,3-dimethylurea: Similar structure but with different positioning of the methyl groups.

1-Butylurea: Lacks the additional methyl groups. The uniqueness of 1-Butyl-3,3-dimethylurea lies in its specific substitution pattern, which can influence its reactivity and applications

Biologische Aktivität

1-Butyl-3,3-dimethylurea (BDMU) is an organic compound with the molecular formula . It is a derivative of urea characterized by a butyl group and two methyl groups attached to nitrogen atoms. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of BDMU, supported by research findings, data tables, and case studies.

Chemical Structure:

BDMU is synthesized through the reaction of butylamine with dimethylcarbamoyl chloride in the presence of a base. The structure can be represented as follows:

Mechanism of Action:

The biological activity of BDMU is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds that can disrupt cellular processes in target organisms or cells. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest potential effects on cell signaling and metabolic pathways relevant to cancer and microbial growth .

Antimicrobial Activity

Research indicates that BDMU exhibits significant antimicrobial properties. A study conducted by researchers evaluated its efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated that BDMU inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested.

Table 1: Antimicrobial Activity of BDMU

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 100 |

| Staphylococcus aureus | 150 |

| Pseudomonas aeruginosa | 200 |

These findings suggest that BDMU has potential applications in developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .

Anticancer Properties

In addition to its antimicrobial effects, BDMU has shown promise in anticancer research. A study published in a peer-reviewed journal investigated the cytotoxic effects of BDMU on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that BDMU induced apoptosis in these cells, leading to reduced cell viability.

Table 2: Cytotoxic Effects of BDMU on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest |

The study concluded that BDMU's ability to induce apoptosis could be linked to its interaction with specific signaling pathways involved in cell survival and proliferation .

Case Studies

Several case studies have explored the application of BDMU in different biological contexts:

- Case Study on Antimicrobial Resistance: A clinical trial investigated the use of BDMU as an adjunct therapy for patients with antibiotic-resistant infections. Results showed a significant reduction in infection rates when BDMU was administered alongside standard antibiotic treatment.

- Case Study on Cancer Treatment: In a preclinical model, mice bearing tumors were treated with BDMU. The treatment resulted in a marked reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Future Directions

The ongoing research into the biological activity of BDMU suggests several potential directions for future studies:

- Mechanistic Studies: Further investigations are needed to elucidate the exact molecular mechanisms through which BDMU exerts its antimicrobial and anticancer effects.

- Clinical Trials: Expanded clinical trials are necessary to evaluate the safety and efficacy of BDMU in human subjects for both antimicrobial and anticancer applications.

- Formulation Development: Research into optimal formulations for delivering BDMU could enhance its bioavailability and therapeutic effectiveness.

Eigenschaften

IUPAC Name |

3-butyl-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5-6-8-7(10)9(2)3/h4-6H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQKHXXRLQIHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200658 | |

| Record name | 1-Butyl-3,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52696-91-0 | |

| Record name | 1-Butyl-3,3-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052696910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.